2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide
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Overview
Description
2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes multiple chlorine atoms and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chloroaniline with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(2,4-dichloro-phenoxy)-ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(2-furylmethyl)amino)ethyl)benzamide
Uniqueness
Compared to similar compounds, 2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide is unique due to its specific substitution pattern and the presence of both chloroanilino and carbothioyl groups.
Properties
Molecular Formula |
C17H15Cl4N3OS |
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Molecular Weight |
451.2 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl4N3OS/c1-10-6-2-3-7-11(10)14(25)23-15(17(19,20)21)24-16(26)22-13-9-5-4-8-12(13)18/h2-9,15H,1H3,(H,23,25)(H2,22,24,26) |
InChI Key |
OBQNVLQXWNSXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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